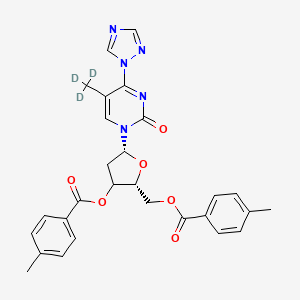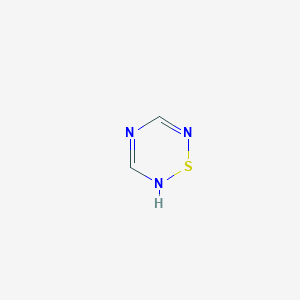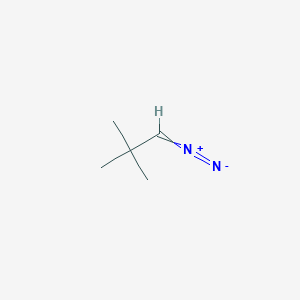![molecular formula C18H26O B14751103 3,6,6,9,9-Pentamethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran CAS No. 1222-04-4](/img/structure/B14751103.png)
3,6,6,9,9-Pentamethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,6,9,9-Pentamethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran is a synthetic organic compound with the molecular formula C18H26O. It is known for its unique structure, which includes a naphtho[2,3-c]pyran core with multiple methyl groups. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,6,9,9-Pentamethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a naphthalene derivative with a pyran ring precursor in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3,6,6,9,9-Pentamethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2+)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3,6,6,9,9-Pentamethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of fragrances and as an intermediate in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism by which 3,6,6,9,9-Pentamethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,6,6,9,9-Pentamethyl-3,4,7,8-tetrahydro-1H-benzo[g]isochromene
- 1H-Naphtho[2,1-b]pyran, 4a,5,6,6a,7,8,9,10,10a,10b-decahydro-3,4a,7,7,10a-pentamethyl-
Uniqueness
3,6,6,9,9-Pentamethyl-3,4,6,7,8,9-hexahydro-1H-naphtho[2,3-c]pyran is unique due to its specific structural features, such as the naphtho[2,3-c]pyran core and the presence of multiple methyl groups. These characteristics contribute to its distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
1222-04-4 |
|---|---|
Molekularformel |
C18H26O |
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
3,6,6,9,9-pentamethyl-3,4,7,8-tetrahydro-1H-benzo[g]isochromene |
InChI |
InChI=1S/C18H26O/c1-12-8-13-9-15-16(10-14(13)11-19-12)18(4,5)7-6-17(15,2)3/h9-10,12H,6-8,11H2,1-5H3 |
InChI-Schlüssel |
YTICFLNVEMAUSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=CC3=C(C=C2CO1)C(CCC3(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[S(R)]-N-[(R)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14751020.png)
![[Methyl(propyl)silanediyl]dimethanol](/img/structure/B14751025.png)
![Pyrido[1,2-b]quinolizino[2,3-g]isoquinoline-5,9-diium](/img/structure/B14751034.png)



![1'H-Spiro[cyclohexane-1,2'-quinazoline]](/img/structure/B14751062.png)
![(2R)-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-(pyridin-2-ylmethylamino)pentanamide](/img/structure/B14751069.png)
![6-Benzyl-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14751080.png)


![2-[(4-Methylphenyl)sulfonylamino]-4-(methylthio)butanoate](/img/structure/B14751106.png)

![acetic acid;(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[2-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B14751117.png)
